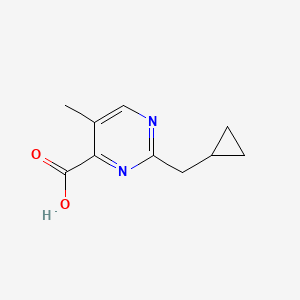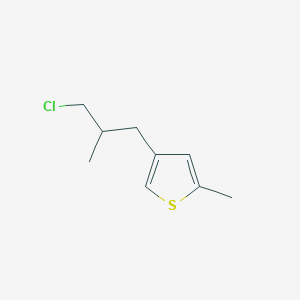
4-(3-Chloro-2-methylpropyl)-2-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-methylpropyl)-2-methylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted alkyl chain and a methyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropyl)-2-methylthiophene typically involves the alkylation of 2-methylthiophene with 3-chloro-2-methylpropyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene ring, making it more nucleophilic. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(3-Chloro-2-methylpropyl)-2-methylthiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to hydrogenate the thiophene ring using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted alkyl chain, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for catalytic hydrogenation
Substitution: Sodium azide (NaN3), potassium thiolate (KSR)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated products, hydrogenated thiophenes
Substitution: Azido-substituted products, thiol-substituted products
科学的研究の応用
4-(3-Chloro-2-methylpropyl)-2-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological macromolecules.
Industry: Used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of 4-(3-Chloro-2-methylpropyl)-2-methylthiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro-substituted alkyl chain can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting membrane-bound proteins and signaling pathways.
類似化合物との比較
Similar Compounds
2-Methylthiophene: Lacks the chloro-substituted alkyl chain, making it less reactive in certain substitution reactions.
3-Chloro-2-methylpropylthiophene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Methylthiophene: Lacks the chloro-substituted alkyl chain, resulting in different chemical properties and reactivity.
Uniqueness
4-(3-Chloro-2-methylpropyl)-2-methylthiophene is unique due to the presence of both a chloro-substituted alkyl chain and a methyl group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
特性
分子式 |
C9H13ClS |
|---|---|
分子量 |
188.72 g/mol |
IUPAC名 |
4-(3-chloro-2-methylpropyl)-2-methylthiophene |
InChI |
InChI=1S/C9H13ClS/c1-7(5-10)3-9-4-8(2)11-6-9/h4,6-7H,3,5H2,1-2H3 |
InChIキー |
JJFIPBRZUWKQRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CS1)CC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


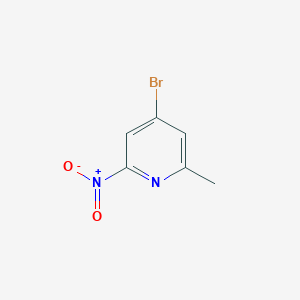
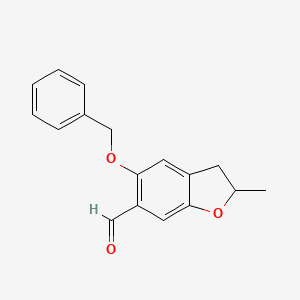
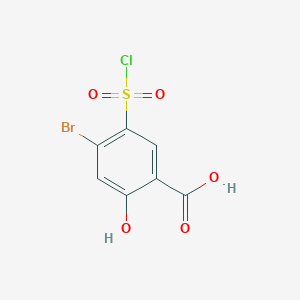
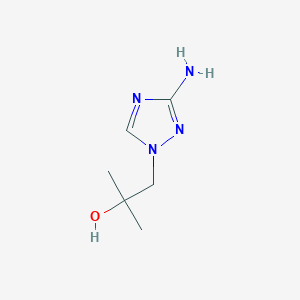
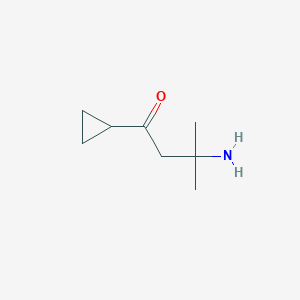
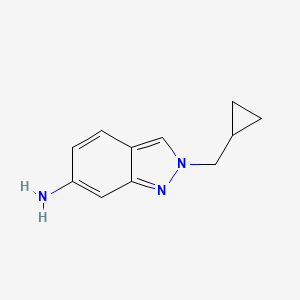
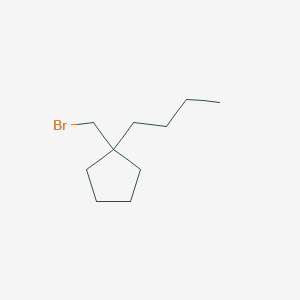
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
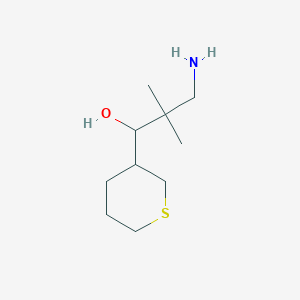
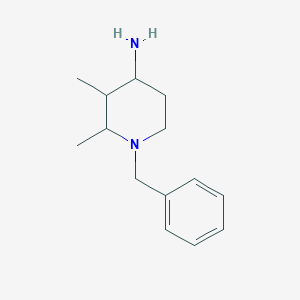
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
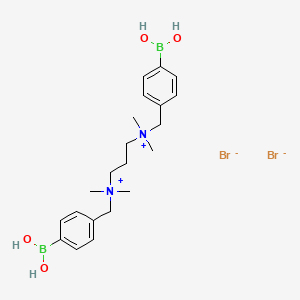
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
